molecular formula C15H17N5O2 B13760144 CAFFEINE, 8-(p-AMINOBENZYL)- CAS No. 5426-89-1

CAFFEINE, 8-(p-AMINOBENZYL)-

Cat. No.: B13760144
CAS No.: 5426-89-1
M. Wt: 299.33 g/mol
InChI Key: OSKJFYYILYDPAQ-UHFFFAOYSA-N
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Description

CAFFEINE, 8-(p-AMINOBENZYL)-: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAFFEINE, 8-(p-AMINOBENZYL)- typically involves the reaction of caffeine with para-aminobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of CAFFEINE, 8-(p-AMINOBENZYL)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

CAFFEINE, 8-(p-AMINOBENZYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The para-aminobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

CAFFEINE, 8-(p-AMINOBENZYL)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of CAFFEINE, 8-(p-AMINOBENZYL)- involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmitter release and signal transduction pathways. This interaction leads to its stimulant effects and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    CAFFEINE: The parent compound, known for its stimulant properties.

    THEOPHYLLINE: Another methylxanthine with bronchodilator effects.

    THEOBROMINE: Found in chocolate, with milder stimulant effects compared to caffeine.

Uniqueness

CAFFEINE, 8-(p-AMINOBENZYL)- is unique due to the presence of the para-aminobenzyl group, which imparts distinct chemical and biological properties. This modification can enhance its interaction with specific molecular targets and potentially lead to new applications in medicine and industry.

Properties

CAS No.

5426-89-1

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

8-[(4-aminophenyl)methyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C15H17N5O2/c1-18-11(8-9-4-6-10(16)7-5-9)17-13-12(18)14(21)20(3)15(22)19(13)2/h4-7H,8,16H2,1-3H3

InChI Key

OSKJFYYILYDPAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=C(C=C3)N

Origin of Product

United States

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